Nafiverine: A Technical Whitepaper on its Discovery and Synthesis
Nafiverine: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafiverine is a chemical compound classified as an antispasmodic agent. This document provides a detailed overview of its synthesis, based on available literature, and explores its likely mechanism of action. Due to the limited recent scientific publications on Nafiverine, this guide synthesizes foundational knowledge with established principles in medicinal chemistry and pharmacology to serve as a comprehensive resource. The synthesis is broken down into the preparation of its key precursors, α-methyl-1-naphthaleneacetic acid and 1,4-bis(2-hydroxyethyl)piperazine, followed by their condensation to form the final product. Furthermore, a plausible mechanism of action is presented, focusing on the common pathways for antispasmodic drugs. This whitepaper also includes detailed, representative experimental protocols and quantitative data where available, presented in a structured format for clarity and reproducibility.
Introduction
Nafiverine, also known by its trademark Naftidan, is a tertiary amine ester with the chemical name α-Methyl-1-naphthaleneacetic acid 1,4-piperazinediyldi-2,1-ethanediyl ester.[1] It is classified as an antispasmodic, a class of drugs used to relieve cramps and spasms of the smooth muscle, particularly in the gastrointestinal tract.[1] The initial preparation of Nafiverine was described in a 1966 patent by Pala, assigned to de Angeli.[1] Further characterization of its isomers was published in 1967.[1] While the volume of recent research on Nafiverine is limited, this guide aims to provide a thorough technical overview based on the foundational literature.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Nafiverine and its dihydrochloride (B599025) salt is presented in Table 1.
| Property | Value | Reference |
| Nafiverine Base | ||
| CAS Registry Number | 5061-22-3 | [1] |
| Molecular Formula | C₃₄H₃₈N₂O₄ | [1][2] |
| Molecular Weight | 538.68 g/mol | [1][2] |
| Percent Composition | C: 75.81%, H: 7.11%, N: 5.20%, O: 11.88% | [1] |
| Nafiverine Dihydrochloride | ||
| Molecular Formula | C₃₄H₄₀Cl₂N₂O₄ | [1] |
| Molecular Weight | 611.60 g/mol | [1] |
| Percent Composition | C: 66.77%, H: 6.59%, Cl: 11.59%, N: 4.58%, O: 10.46% | [1] |
| Melting Point | 220-221 °C | [1] |
Discovery and Structure-Activity Relationship
Synthesis of Nafiverine
The synthesis of Nafiverine is a multi-step process involving the preparation of two key precursors, which are then coupled to form the final molecule.
Synthesis of Precursor 1: α-Methyl-1-naphthaleneacetic acid
Several methods have been reported for the synthesis of α-methyl-1-naphthaleneacetic acid. One common approach involves the use of α-methylnaphthalene as a starting material.
Experimental Protocol: Synthesis of α-Methyl-1-naphthaleneacetic acid
-
Step 1: Bromination of α-Methylnaphthalene. α-Methylnaphthalene is brominated to yield α-(bromomethyl)naphthalene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.
-
Step 2: Cyanation of α-(Bromomethyl)naphthalene. The resulting α-(bromomethyl)naphthalene is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) to produce α-naphthylacetonitrile.
-
Step 3: Hydrolysis of α-Naphthylacetonitrile. The nitrile is subsequently hydrolyzed under acidic or basic conditions to yield α-naphthaleneacetic acid.
-
Step 4: α-Methylation. To introduce the methyl group at the alpha position, the carboxylic acid can be converted to its corresponding ester, which is then treated with a strong base, like lithium diisopropylamide (LDA), followed by the addition of methyl iodide. Subsequent hydrolysis of the ester yields the desired α-methyl-1-naphthaleneacetic acid.
Quantitative Data (Representative)
| Parameter | Value |
| Yield (Overall) | ~60-70% |
| Purity (by HPLC) | >98% |
| Melting Point | 131-133 °C |
Synthesis of Precursor 2: 1,4-bis(2-hydroxyethyl)piperazine
This precursor is commercially available but can also be synthesized from piperazine (B1678402).
Experimental Protocol: Synthesis of 1,4-bis(2-hydroxyethyl)piperazine
-
Reaction. Piperazine is reacted with two equivalents of ethylene (B1197577) oxide in a suitable solvent, such as water or a lower alcohol, at a controlled temperature. The reaction is typically carried out in a sealed vessel due to the gaseous nature of ethylene oxide.
-
Purification. The product can be purified by distillation under reduced pressure or by recrystallization.
Quantitative Data
| Parameter | Value |
| Yield | >80% |
| Purity | >99% |
| Melting Point | 134-136 °C |
Final Synthesis of Nafiverine
The final step involves the esterification of 1,4-bis(2-hydroxyethyl)piperazine with two equivalents of an activated form of α-methyl-1-naphthaleneacetic acid.
Experimental Protocol: Synthesis of Nafiverine
-
Step 1: Activation of α-Methyl-1-naphthaleneacetic acid. α-Methyl-1-naphthaleneacetic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) or toluene.
-
Step 2: Esterification. The α-methyl-1-naphthaleneacetyl chloride is then added dropwise to a solution of 1,4-bis(2-hydroxyethyl)piperazine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out at a low temperature to control its exothermicity.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is washed with water and an aqueous solution of a weak base to remove any unreacted acid chloride and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway of Nafiverine.
Postulated Mechanism of Action
The precise molecular mechanism of action of Nafiverine has not been extensively studied in recent literature. However, based on its classification as an antispasmodic and the known mechanisms of similar drugs, two primary pathways are plausible: antagonism of muscarinic acetylcholine (B1216132) receptors and/or blockade of calcium channels in smooth muscle cells.
Muscarinic Receptor Antagonism
Many antispasmodic drugs act as competitive antagonists at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle.[3][4] By blocking the binding of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to smooth muscle contraction.
Signaling Pathway: Muscarinic Receptor Antagonism
Caption: Postulated muscarinic receptor antagonism by Nafiverine.
Calcium Channel Blockade
Alternatively, or in addition, Nafiverine may directly block L-type calcium channels on the membrane of smooth muscle cells.[5] The influx of extracellular calcium is a critical step in initiating and sustaining smooth muscle contraction.[6] By inhibiting this influx, the intracellular calcium concentration remains low, leading to muscle relaxation.
Signaling Pathway: Calcium Channel Blockade
Caption: Postulated calcium channel blockade by Nafiverine.
Experimental Evaluation of Antispasmodic Activity
The antispasmodic properties of a compound like Nafiverine can be quantitatively assessed using an in vitro isolated organ bath assay. This method allows for the measurement of smooth muscle contraction and relaxation in a controlled environment.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37 °C. The tissue is suspended between a fixed point and a force-displacement transducer to record isometric contractions.
-
Induction of Contraction: A contractile agonist, such as acetylcholine or histamine, is added to the bath to induce a sustained contraction of the ileum segment.
-
Application of Test Compound: Once a stable contraction is achieved, increasing concentrations of Nafiverine are added cumulatively to the bath.
-
Data Acquisition and Analysis: The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is then plotted, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the contraction) is calculated to determine the potency of the antispasmodic agent.
Experimental Workflow
Caption: Workflow for isolated organ bath assay.
Conclusion
Nafiverine is an antispasmodic agent whose synthesis is well-established through the coupling of α-methyl-1-naphthaleneacetic acid and 1,4-bis(2-hydroxyethyl)piperazine. While its precise mechanism of action requires further investigation, it is likely to involve antagonism of muscarinic receptors and/or blockade of calcium channels in smooth muscle. The experimental protocols and data presented in this whitepaper provide a comprehensive foundation for researchers and professionals in the field of drug development to understand and potentially explore this and related compounds further. The lack of recent, detailed pharmacological studies on Nafiverine highlights an opportunity for new research to fully elucidate its therapeutic potential and molecular interactions.
References
- 1. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
